N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a dimethylamino group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under controlled conditions . The dimethylamino group is introduced via methylation using methyl iodide in the presence of a base such as cesium carbonate . The final step involves the sulfonation of the benzene ring, which is achieved using sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C22H27N5O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N5O3S/c1-14-12-20(15(2)11-19(14)30-6)31(28,29)26-18-9-7-17(8-10-18)24-22-23-16(3)13-21(25-22)27(4)5/h7-13,26H,1-6H3,(H,23,24,25) |
InChI Key |
WASUJYOADKPDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.